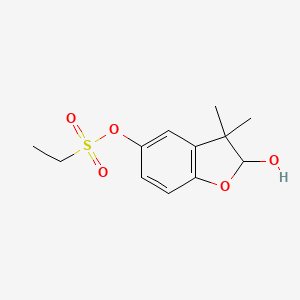
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate is a complex organic compound with a benzofuran ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is often used in research due to its interesting reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate typically involves the formation of the benzofuran ring followed by the introduction of the ethanesulfonate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent sulfonation reactions introduce the ethanesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mecanismo De Acción
The mechanism of action of (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate: Similar structure but with a methanesulfonate group instead of ethanesulfonate.
2-hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate: Another closely related compound with slight structural variations.
Uniqueness
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Número CAS |
68505-81-7 |
|---|---|
Fórmula molecular |
C12H16O5S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate |
InChI |
InChI=1S/C12H16O5S/c1-4-18(14,15)17-8-5-6-10-9(7-8)12(2,3)11(13)16-10/h5-7,11,13H,4H2,1-3H3 |
Clave InChI |
DLXWYYVRPICUON-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)OC1=CC2=C(C=C1)OC(C2(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)

![2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane](/img/structure/B13894309.png)
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)


![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)


![1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)
![tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)

![[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B13894372.png)

